molecular formula C22H27N5O4 B2910823 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898452-27-2

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2910823
CAS No.: 898452-27-2
M. Wt: 425.489
InChI Key: HNGVVNJNFPAPGC-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with p-tolyl ethyl halide under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine.

    Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide linkage.

    Nitration: The final step involves the nitration of the aromatic ring using a nitrating agent such as nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms on the aromatic rings.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(4-methylpiperazin-1-yl)-2-(phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-aminophenyl)oxalamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of both the piperazine and nitro groups, which can confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-16-7-9-17(10-8-16)20(26-13-11-25(2)12-14-26)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGVVNJNFPAPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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